Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

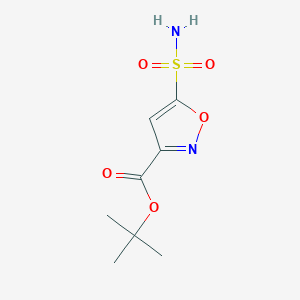

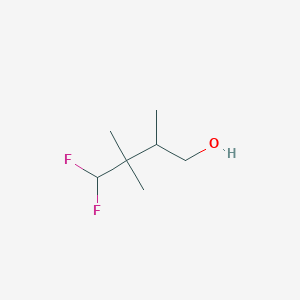

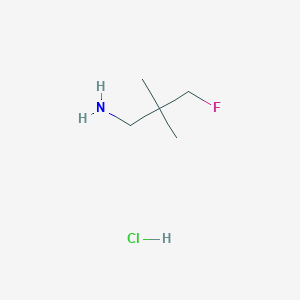

Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate is a chemical compound with the molecular formula C8H12N2O5S . It is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of oxazole derivatives, including Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate, has been a field of interest for many researchers . Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Molecular Structure Analysis

The molecular structure of Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate consists of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The structure is based on the oxazole ring, which is a 5-membered ring with one oxygen atom and one nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate include a molecular weight of 248.26 . Other specific properties such as boiling point and storage conditions are not explicitly mentioned in the available resources .科学的研究の応用

General Pharmacodynamics

Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate and its related compounds are extensively studied for their pharmacodynamic properties. For instance, the compound has been linked with the pharmacodynamics of hypoglycemic arylsulfonamides, demonstrating its potential in the treatment of diabetes and its relevance in medical chemistry research (Loubatières, 1959).

Synthesis and Chemical Reactivity

The compound has been involved in innovative chemical synthesis techniques, such as the intramolecular sulfinylation of sulfonamides leading to high yields of aryl[4,5]isothiazoles through an all-heteroatom Wittig-equivalent process (Xu et al., 2016). This highlights its role in facilitating complex organic reactions and synthesizing novel chemical structures.

Anti-inflammatory and Antiarthritic Applications

Research has explored the anti-inflammatory and antiarthritic potential of tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate derivatives. Compounds with the gamma-sultam skeleton, including tert-butyl substituents, have shown promising results in inhibiting cyclooxygenase-2 and 5-lipoxygenase, offering potential therapeutic benefits for arthritis treatment (Inagaki et al., 2000).

Material Science and Sensory Applications

In material science, tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate derivatives have been utilized in constructing nanofibers with strong blue emissive properties. These materials have shown potential in detecting volatile acid vapors, demonstrating the compound's utility in developing chemosensors (Sun et al., 2015).

Synthetic Chemistry

The compound's derivatives have been applied in synthetic chemistry, particularly in creating sulfonylated indazolones. This process exemplifies its role in promoting innovative synthetic routes for constructing structurally diverse and potentially bioactive molecules (Ghosh et al., 2020).

特性

IUPAC Name |

tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O5S/c1-8(2,3)14-7(11)5-4-6(15-10-5)16(9,12)13/h4H,1-3H3,(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXETXALUFSWVPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NOC(=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2913061.png)

![N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2913063.png)

![2-[2-amino-4-(methoxymethyl)-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2913080.png)